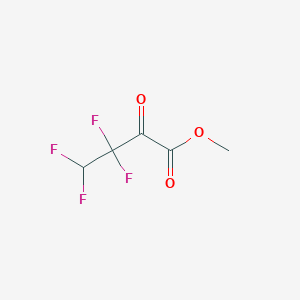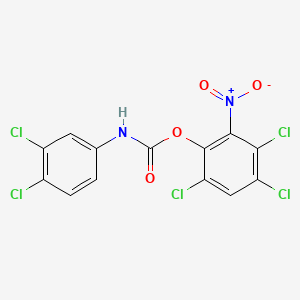
Phenol, 2-nitro-3,4,6-trichloro-, 3,4-dichlorocarbanilate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-nitro-3,4,6-trichloro-, 3,4-dichlorocarbanilate is a complex organic compound with the molecular formula C13H5Cl5NO4 This compound is characterized by the presence of multiple chlorine atoms, a nitro group, and a carbanilate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-nitro-3,4,6-trichloro-, 3,4-dichlorocarbanilate typically involves multiple steps. One common method includes the nitration of 3,4,6-trichlorophenol to introduce the nitro group. This is followed by the reaction with 3,4-dichlorocarbanilic acid under specific conditions to form the final compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate and purify the final product .
化学反応の分析
Types of Reactions
Phenol, 2-nitro-3,4,6-trichloro-, 3,4-dichlorocarbanilate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
科学的研究の応用
Phenol, 2-nitro-3,4,6-trichloro-, 3,4-dichlorocarbanilate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.
作用機序
The mechanism of action of Phenol, 2-nitro-3,4,6-trichloro-, 3,4-dichlorocarbanilate involves its interaction with specific molecular targets. The nitro and chlorine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Phenol, 2,4,6-trichloro-: Another chlorinated phenol with similar properties but lacking the nitro and carbanilate groups.
Phenol, 2,3,4,6-tetrachloro-: Contains an additional chlorine atom, leading to different reactivity and applications.
2,4,6-Trinitrophenol: Known for its explosive properties, differing significantly in its applications and safety considerations.
Uniqueness
Phenol, 2-nitro-3,4,6-trichloro-, 3,4-dichlorocarbanilate is unique due to the combination of its nitro, chlorine, and carbanilate groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
特性
CAS番号 |
73986-60-4 |
|---|---|
分子式 |
C13H5Cl5N2O4 |
分子量 |
430.4 g/mol |
IUPAC名 |
(3,4,6-trichloro-2-nitrophenyl) N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C13H5Cl5N2O4/c14-6-2-1-5(3-7(6)15)19-13(21)24-12-9(17)4-8(16)10(18)11(12)20(22)23/h1-4H,(H,19,21) |
InChIキー |
ZZBMSVVBQFZDQM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NC(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-])Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


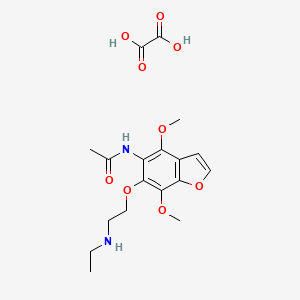
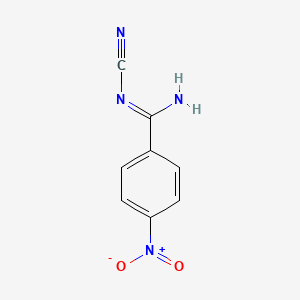

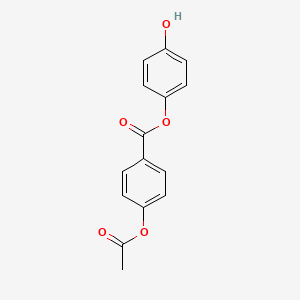
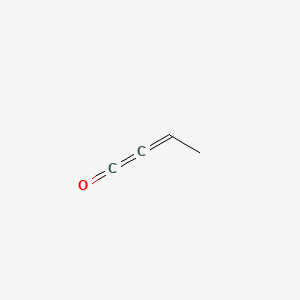
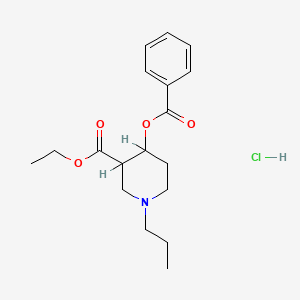
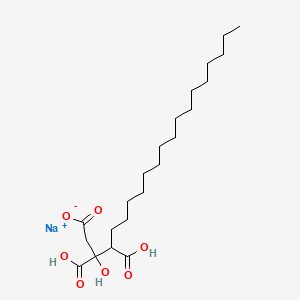
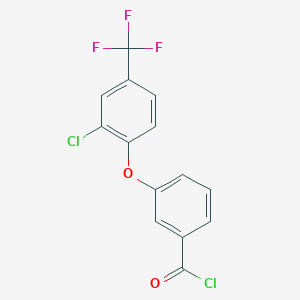
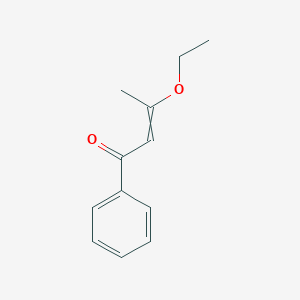
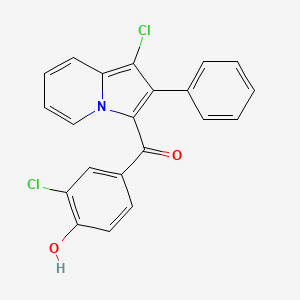


![Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester](/img/structure/B14445119.png)
